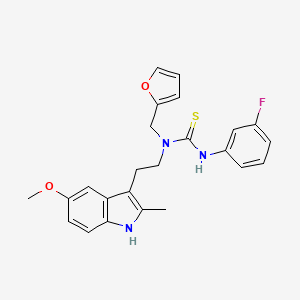

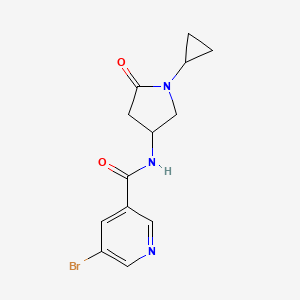

N-(2,6-diethylphenyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves complex chemical reactions. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involved heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis

The molecular structure of “N-(2,6-diethylphenyl)thiophene-2-carboxamide” is not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .科学的研究の応用

Medicinal Chemistry Applications

Thiophene derivatives have been extensively studied for their medicinal properties. For instance, thiophene carboxamides have shown potential as inhibitors of human leukocyte elastase, suggesting therapeutic possibilities for diseases where elastase is implicated, such as emphysema and cystic fibrosis (Gütschow et al., 1999). Furthermore, N-glycosyl-thiophene-2-carboxamides have demonstrated significant effects on the growth of diverse cell types, indicating potential applications in cancer research and therapy (Rawe et al., 2006).

Materials Science and Optoelectronics

In materials science, thiophene derivatives have been employed in the development of novel materials with unique properties. For example, donor-acceptor substituted thiophene dyes have been explored for their enhanced nonlinear optical limiting capabilities, which are crucial for protecting optical sensors and stabilizing light sources in optical communications (Anandan et al., 2018).

Catalysis and Synthetic Chemistry

Thiophene-2-carboxamides serve as valuable intermediates in synthetic chemistry. They have been utilized in the synthesis of benzo[c]thiophenes via rhodium(III)-catalyzed dehydrogenative annulation, showcasing their role in facilitating the construction of complex heterocyclic structures (Fukuzumi et al., 2016). Additionally, chiral (η6-p-Cymene)ruthenium(II) complexes containing monodentate acylthiourea ligands have been synthesized for efficient asymmetric transfer hydrogenation of ketones, highlighting the versatility of thiophene derivatives in catalytic applications (Sheeba et al., 2014).

作用機序

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

It’s known that thiophene derivatives can influence a range of biochemical pathways, leading to various downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Some thiophene derivatives have been shown to exhibit cytotoxic activity in vitro .

Safety and Hazards

特性

IUPAC Name |

N-(2,6-diethylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS/c1-3-11-7-5-8-12(4-2)14(11)16-15(17)13-9-6-10-18-13/h5-10H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWKGTYIUGLNRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B2866398.png)

![3,4,5-trimethoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2866399.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2866404.png)

![5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid](/img/structure/B2866409.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2866413.png)

![Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2866415.png)

![5-Chloro-2-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2866417.png)